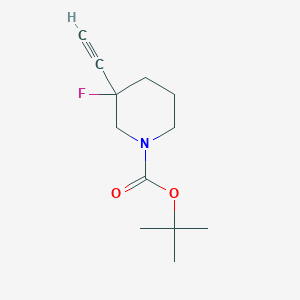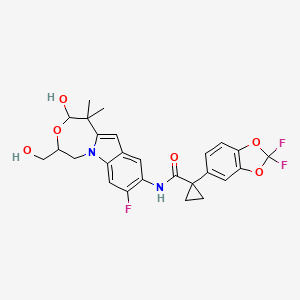
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(8-fluoro-1,2,4,5-tetrahydro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl(1,4)oxazepino(4,5-a)indol-9-yl)cyclopropanecarboxamide
Vue d'ensemble
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(8-fluoro-1,2,4,5-tetrahydro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl(1,4)oxazepino(4,5-a)indol-9-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C26H25F3N2O6 and its molecular weight is 518.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.16647101 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Tezacaftor metabolite M1, also known as “1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(8-fluoro-1,2,4,5-tetrahydro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl(1,4)oxazepino(4,5-a)indol-9-yl)cyclopropanecarboxamide” or “W7IY3YL3Y6”, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes, and it is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
Tezacaftor metabolite M1 acts as a corrector to help the folding and presentation of the CFTR protein to the cell surface . This improves its function for individuals with a F508del mutation . The F508del mutation is one of several different mutations in the gene for the CFTR protein that can cause cystic fibrosis .
Biochemical Pathways
Alterations in the CFTR gene, such as the F508del mutation, result in altered production, misfolding, or function of the CFTR protein . This leads to abnormal fluid and ion transport across cell membranes . As a result, patients with cystic fibrosis produce thick, sticky mucus that clogs the ducts of organs where it is produced . This makes patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition .
Result of Action
The action of Tezacaftor metabolite M1 leads to improved function of the CFTR protein in individuals with a F508del mutation . This results in improved fluid and ion transport across cell membranes, reducing the production of thick, sticky mucus that clogs the ducts of organs .
Action Environment
The action of Tezacaftor metabolite M1 can be influenced by environmental factors such as hepatic impairment . For example, a study found that the mean value of the area under the curve during the dosing interval (AUC τ) for the active metabolite M1-tezacaftor was 1.29-fold lower in subjects with moderate hepatic impairment . This suggests that the capacity to metabolize tezacaftor to form M1-tezacaftor is reduced in subjects with moderate hepatic impairment . Therefore, a dose reduction of elexacaftor/tezacaftor/ivacaftor is warranted in people with moderate hepatic impairment .
Analyse Biochimique
Biochemical Properties
Tezacaftor metabolite M1 interacts with several enzymes, proteins, and other biomolecules. It is involved in hydroxylation reactions . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
Tezacaftor metabolite M1 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Tezacaftor metabolite M1 is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Tezacaftor metabolite M1 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Tezacaftor metabolite M1 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tezacaftor metabolite M1 is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Tezacaftor metabolite M1 is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Tezacaftor metabolite M1 and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-4,5-dihydro-2H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O6/c1-24(2)21-8-13-7-17(16(27)10-18(13)31(21)11-15(12-32)35-23(24)34)30-22(33)25(5-6-25)14-3-4-19-20(9-14)37-26(28,29)36-19/h3-4,7-10,15,23,32,34H,5-6,11-12H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQCBWIEAQYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432657-04-9 | |
| Record name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(8-fluoro-1,2,4,5-tetrahydro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl(1,4)oxazepino(4,5-a)indol-9-yl)cyclopropanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432657049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-DIFLUORO-1,3-BENZODIOXOL-5-YL)-N-(8-FLUORO-1,2,4,5-TETRAHYDRO-2-HYDROXY-4-(HYDROXYMETHYL)-1,1-DIMETHYL(1,4)OXAZEPINO(4,5-A)INDOL-9-YL)CYCLOPROPANECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7IY3YL3Y6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


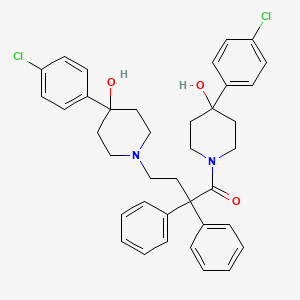
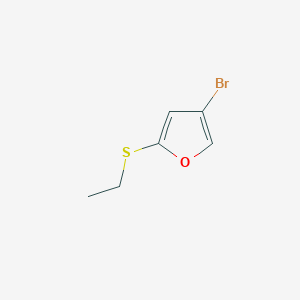
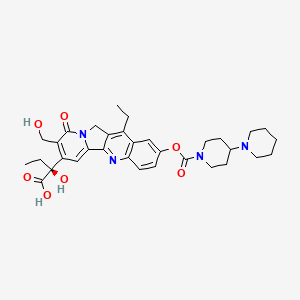
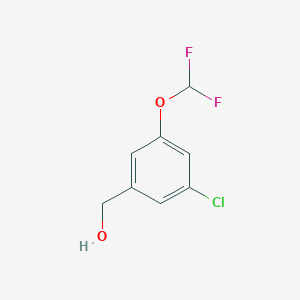
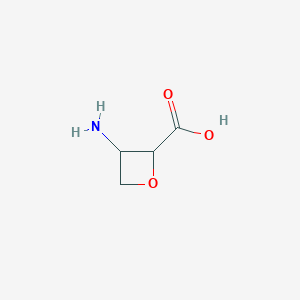

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)
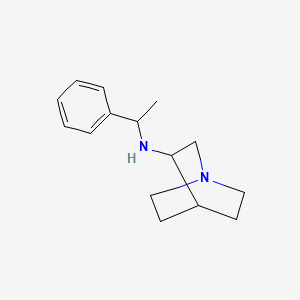
![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)
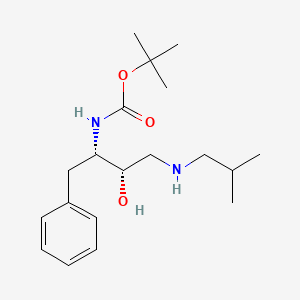

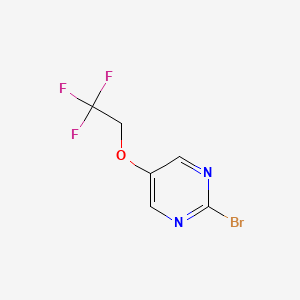
![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)
